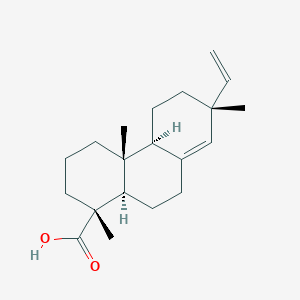
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is a chemical compound that is widely used in scientific research. It is a complex organic molecule that has a unique structure and properties.
Aplicaciones Científicas De Investigación
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is used in various scientific research applications. It is primarily used in the study of the central nervous system and its effects on behavior and cognition. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It is also used in the study of drug addiction and withdrawal.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha2-adrenergic receptor.
Biochemical and Physiological Effects:
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride has several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in certain brain regions. It also increases the release of corticotropin-releasing hormone, which is involved in the stress response. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride in lab experiments include its unique structure and properties, its ability to modulate neurotransmitter systems, and its potential therapeutic effects. The limitations include its complex synthesis method, its limited solubility in water, and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride. These include further studies on its mechanism of action, its potential therapeutic effects in humans, and its use in the treatment of drug addiction and withdrawal. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride involves several steps. The first step is the synthesis of 2,3,4,5-tetrahydro-1H-benzo(b)azepine, which is then converted to 2,3,4,5-tetrahydro-1H-benzo(g)indole. This intermediate compound is then reacted with acetic anhydride and hydrochloric acid to produce 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride.
Propiedades
Número CAS |
19701-64-5 |
|---|---|
Nombre del producto |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride |
Fórmula molecular |
C17H19ClN2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H |
Clave InChI |
FYJGGGYYUZZXGO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
SMILES canónico |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
Sinónimos |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoli ne monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



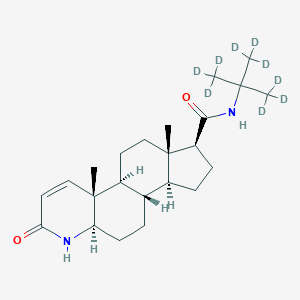

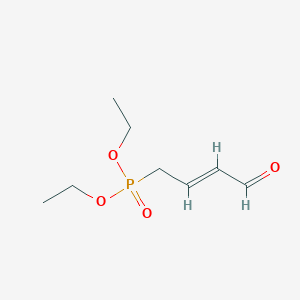
![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)
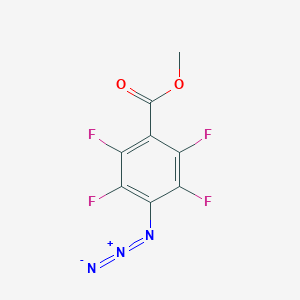
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
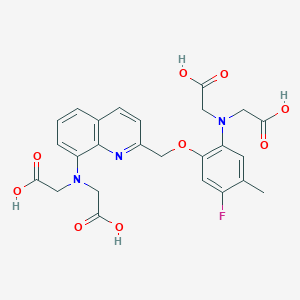
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

